Sulfadoxine sodium

Description

Contextualization of Sulfonamide Compounds in Modern Research Paradigms for Sulfadoxine (B1681781) Sodium

Sulfonamides, the class of compounds to which sulfadoxine belongs, were the first antimicrobial agents to be widely used in medicine and have been instrumental in treating a variety of bacterial infections. ajchem-b.com Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria and some protozoa. drugbank.compatsnap.comwho.int Folic acid is an essential nutrient for the synthesis of DNA, RNA, and proteins, and its inhibition leads to the cessation of cell growth and replication. drugbank.compatsnap.com

The foundational role of sulfonamides as antimicrobial agents has paved the way for extensive research into their derivatives, leading to the development of compounds with a broad spectrum of biological activities. ajchem-b.comontosight.ai In modern research, the sulfonamide scaffold is recognized for its versatility and is utilized in the design of drugs targeting a range of diseases beyond bacterial infections, including viral infections, cancer, inflammation, and diabetes. ajchem-b.comresearchgate.net The chemical properties of the sulfonamide group, such as its electron-withdrawing nature, stability, and ability to form hydrogen bonds, make it a valuable pharmacophore in medicinal chemistry. thieme-connect.com

Evolution of Academic Research Perspectives on Sulfadoxine Sodium

Initial research on sulfadoxine primarily focused on its potent and long-acting antimicrobial properties, particularly against the malaria parasite Plasmodium falciparum. patsnap.commedchemexpress.com Its primary mechanism of action is the inhibition of the parasite's dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway. nih.govplos.org This selective toxicity, targeting a pathway present in the parasite but not in the human host, made it a significant tool in antimalarial therapy. drugbank.com

Over time, research has evolved to address the challenge of drug resistance. Studies have identified specific mutations in the dhps gene of P. falciparum that confer resistance to sulfadoxine. nih.govplos.org This has led to a deeper molecular understanding of the drug-target interaction and the mechanisms of resistance. Researchers have constructed three-dimensional models of P. falciparum DHPS to study the binding of sulfadoxine and how mutations affect this interaction. nih.gov

Current research continues to explore the utility of sulfadoxine, often in combination with other drugs, and investigates its potential in different contexts. drugbank.comncats.io For instance, studies have examined the non-malarial benefits of sulfadoxine-pyrimethamine (B1208122) treatment during pregnancy, suggesting potential positive effects on birthweight through mechanisms that may involve the reduction of inflammation or regulation of placental angiogenesis. medrxiv.org Furthermore, the development of advanced analytical methods, such as spectrophotometry and high-performance liquid chromatography (HPLC), has been a continuous area of research to ensure accurate quantification of sulfadoxine in various matrices. ekb.egresearchgate.netresearchgate.net The synthesis of novel organometallic complexes containing sulfadoxine is also being explored to combat antimicrobial resistance. researchgate.net

Foundational Research Contributions to the Understanding of this compound

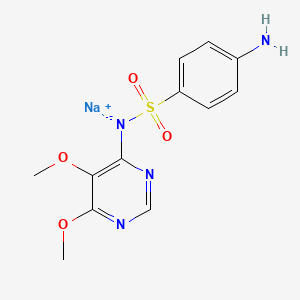

Foundational research on sulfadoxine has established its core chemical and biological properties. Early studies elucidated its structure as a sulfonamide consisting of a pyrimidine (B1678525) ring with methoxy (B1213986) groups and a 4-aminobenzenesulfonamido group. nih.gov The synthesis of sulfadoxine has been a subject of investigation, with various methods developed to improve yield and efficiency. One common approach involves a multi-step process including the reaction of methyl methoxyacetate (B1198184) and diethyl oxalate, followed by cyclization, chlorination, condensation, and methoxylation reactions. google.compatsnap.com Another described method is a one-pot synthesis involving the preparation of a sodium salt, a condensation reaction, and an etherification reaction, monitored by HPLC. patsnap.comgoogle.com

The primary mechanism of action was identified as the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). patsnap.comwho.int Sulfadoxine, being structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), competes for the active site, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. patsnap.com This disruption of the folate pathway is critical to its antimicrobial effect. drugbank.com

Significant research has also been dedicated to the development of analytical techniques for the detection and quantification of sulfadoxine. Early methods like the Bratton-Marshall technique were adapted for detecting sulfadoxine in urine. who.int More sophisticated methods, including spectrophotometry and chromatography, have since been developed for accurate analysis in pharmaceutical formulations and biological samples. ekb.egnih.govrsc.orgekb.eg Crystallographic studies have provided detailed information about its three-dimensional structure.

Structure

3D Structure of Parent

Properties

CAS No. |

23536-50-7 |

|---|---|

Molecular Formula |

C12H13N4NaO4S |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5,6-dimethoxypyrimidin-4-yl)azanide |

InChI |

InChI=1S/C12H13N4O4S.Na/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 |

InChI Key |

BRWVMICPOSOJRG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CN=C1OC)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Origin of Product |

United States |

Mechanistic Elucidation of Sulfadoxine Sodium at the Molecular and Biochemical Levels

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) by Sulfadoxine (B1681781) Sodium

The primary target of sulfadoxine sodium is the enzyme dihydropteroate synthase (DHPS). drugbank.compatsnap.comnih.govncats.io This enzyme is a key player in the de novo synthesis of folate, a pathway essential for the survival and replication of various pathogens, including the malaria parasite, Plasmodium falciparum. drugbank.comnih.gov

Molecular Basis of Enzyme-Substrate Competitive Antagonism with Para-Aminobenzoic Acid (PABA)

This compound functions as a competitive antagonist of para-aminobenzoic acid (PABA), the natural substrate for DHPS. drugbank.comfrontiersin.orgiosrjournals.org This competitive inhibition is possible due to the structural similarity between sulfadoxine and PABA. patsnap.comfrontiersin.org The DHPS enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial precursor in the folate synthesis pathway. nih.goviosrjournals.org

When this compound is present, it vies for the PABA-binding site on the DHPS enzyme. drugbank.compatsnap.com By binding to this active site, sulfadoxine physically obstructs PABA from binding, thereby preventing the synthesis of dihydropteroate. patsnap.com This action effectively halts the folate biosynthesis pathway at this initial step. patsnap.com The nature of this inhibition is competitive, meaning its effectiveness depends on the relative concentrations of sulfadoxine and PABA. purdue.edu

| Feature | Description |

| Mechanism | Competitive Inhibition |

| Enzyme | Dihydropteroate Synthase (DHPS) |

| Natural Substrate | Para-Aminobenzoic Acid (PABA) |

| Inhibitor | This compound |

| Effect | Blocks the conversion of PABA and DHPPP to 7,8-dihydropteroate |

Structural Determinants of this compound Binding to DHPS

The specific binding of this compound to the DHPS active site is governed by key structural features of the enzyme. nih.gov While sulfadoxine's general structure mimics PABA, its larger and more complex side groups interact differently with the amino acid residues lining the active site. researchgate.net

Mutations in the DHPS gene, particularly in regions coding for the active site, can lead to resistance to sulfadoxine. nih.gov In P. falciparum, for instance, specific point mutations at codons 436, 437, 540, 581, and 613 of the dhps gene are associated with reduced susceptibility to the drug. scirp.org These mutations can alter the conformation of the active site, thereby decreasing the binding affinity of sulfadoxine while still permitting PABA to bind, albeit sometimes less efficiently. nih.govresearchgate.net Structural analyses have shown that these resistance mutations are often located near the sulfadoxine binding site. nih.gov

Biochemical Pathway Disruption by this compound in Folate Biosynthesis

The inhibition of DHPS by this compound sets off a cascade of biochemical disruptions within the folate biosynthesis pathway, ultimately depriving the organism of essential metabolic precursors.

Interruption of Dihydropteroate Synthesis

The most immediate biochemical consequence of sulfadoxine's action is the cessation of dihydropteroate synthesis. nih.govncats.io As DHPS is competitively inhibited, the production of 7,8-dihydropteroate from PABA and DHPPP is blocked. nih.govfrontiersin.org This leads to a depletion of dihydropteroate and all subsequent products in the folate pathway. nih.gov

Synergistic Interactions within the Folate Synthesis Pathway with Dihydrofolate Reductase (DHFR) Inhibitors

The antimicrobial efficacy of sulfadoxine is significantly amplified when it is used in combination with an inhibitor of dihydrofolate reductase (DHFR), such as pyrimethamine (B1678524). patsnap.comnih.govpharmaffiliates.com This synergistic relationship is the basis for the combination therapy sulfadoxine-pyrimethamine (B1208122) (SP), a widely used antimalarial treatment. nih.govnih.gov

DHFR is another critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.com By targeting two distinct, sequential steps in the same metabolic pathway, the combination of sulfadoxine and a DHFR inhibitor creates a potent, sequential blockade. nih.govfrontiersin.orgmdpi.com This dual inhibition is more effective at shutting down folate synthesis than either drug acting alone. who.intresearchgate.net

| Enzyme Inhibited | Inhibitor | Step in Folate Pathway |

| Dihydropteroate Synthase (DHPS) | Sulfadoxine | PABA + DHPPP → Dihydropteroate |

| Dihydrofolate Reductase (DHFR) | Pyrimethamine | Dihydrofolate → Tetrahydrofolate |

The ultimate product of the folate biosynthesis pathway is tetrahydrofolate, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. mdpi.com Sulfadoxine's inhibition of DHPS curtails the production of dihydrofolate, the substrate for DHFR. who.int The concurrent inhibition of DHFR by pyrimethamine then blocks the conversion of any remaining dihydrofolate into tetrahydrofolate. who.int This leads to a profound and rapid depletion of tetrahydrofolate, which in turn halts DNA synthesis and prevents cell division and replication, ultimately leading to the death of the pathogen. drugbank.compatsnap.com

Molecular and Genetic Mechanisms of Resistance to Sulfadoxine Sodium

Genetic Basis of Resistance to Sulfadoxine (B1681781) Sodium

The genetic underpinnings of sulfadoxine resistance are primarily attributed to point mutations in the dhps gene of P. falciparum. oup.comscirp.orgnirth.res.in These mutations lead to specific amino acid changes in the DHPS enzyme, which in turn reduce the binding affinity of sulfadoxine, allowing the parasite to continue its folic acid synthesis even in the presence of the drug. nih.govembopress.org

Extensive research has identified several key point mutations within the dhps gene that are strongly associated with sulfadoxine resistance. oup.comnih.govajtmh.orgplos.org Sequencing of the dhps gene from both sulfadoxine-sensitive and resistant parasite isolates has revealed consistent amino acid differences at several positions. pnas.org These mutations are the primary drivers of the resistance phenotype. embopress.orgresearchgate.net

A number of specific amino acid substitutions in the DHPS enzyme have been identified as conferring resistance to sulfadoxine. The most significant of these include:

S436A/F: A change from serine to either alanine (B10760859) or phenylalanine at codon 436.

A437G: An alteration from alanine to glycine (B1666218) at codon 437. scirp.orgsemanticscholar.org This is often considered a key initial mutation. nih.gov

K540E: A substitution of lysine (B10760008) with glutamic acid at codon 540. scirp.orgsemanticscholar.org

A581G: A change from alanine to glycine at codon 581. scirp.orgsemanticscholar.org

A613T/S: A mutation from alanine to either threonine or serine at codon 613. scirp.orgsemanticscholar.org

The presence of these mutations, either singly or in combination, significantly impacts the level of resistance. scirp.orgnirth.res.in

| Mutation | Amino Acid Change | Codon Position |

| S436A/F | Serine to Alanine/Phenylalanine | 436 |

| A437G | Alanine to Glycine | 437 |

| K540E | Lysine to Glutamic Acid | 540 |

| A581G | Alanine to Glycine | 581 |

| A613T/S | Alanine to Threonine/Serine | 613 |

This table outlines the principal point mutations in the P. falciparum dhps gene that are associated with resistance to sulfadoxine.

A clear correlation exists between the specific dhps genotype of a P. falciparum isolate and its sensitivity to sulfadoxine as determined by in vitro tests. nih.govbiorxiv.org Studies have demonstrated that parasites carrying mutations in the dhps gene exhibit elevated minimum inhibitory concentrations (MIC) for sulfadoxine compared to wild-type parasites. bioline.org.br For instance, the A437G mutation alone can lead to a significant increase in resistance. embopress.org The accumulation of multiple mutations results in progressively higher levels of resistance. nih.govnih.gov The presence of double or triple mutant alleles is strongly associated with reduced sensitivity to the drug. bioline.org.brnih.gov

The level of sulfadoxine resistance is not solely determined by a single mutation but rather by the accumulation of multiple polymorphisms within the dhps gene. oup.comasm.orgresearchgate.net While the A437G mutation is often a foundational change, the addition of other mutations, such as K540E, A581G, and S436A/F, acts synergistically to confer higher levels of resistance. embopress.orgnih.govresearchgate.net This step-wise accumulation of mutations suggests that resistance develops progressively under continuous drug pressure. embopress.orgresearchgate.netdiva-portal.org The presence of a "quintuple mutant," which includes mutations in both the dhfr and dhps genes, is linked to a significantly higher risk of treatment failure. biorxiv.org This highlights the importance of monitoring the full spectrum of dhps mutations to accurately predict resistance levels.

Identification and Characterization of Point Mutations in the Dihydropteroate (B1496061) Synthase (DHPS) Gene

Biochemical Adaptations in Response to Sulfadoxine Sodium

The genetic mutations in the dhps gene translate into significant biochemical changes within the DHPS enzyme, directly impacting its interaction with sulfadoxine.

The primary biochemical adaptation in response to sulfadoxine is a marked alteration in the affinity of the DHPS enzyme for the drug. embopress.org Kinetic studies of purified DHPS enzymes from both sensitive and resistant parasite strains have shown that mutations dramatically decrease the binding affinity of sulfadoxine to the enzyme. nih.govembopress.org This reduced affinity means that higher concentrations of the drug are required to inhibit the enzyme effectively. nih.gov Strikingly, the inhibition constant (Ki) for sulfadoxine can vary by almost three orders of magnitude between the wild-type enzyme and a highly resistant mutant enzyme. nih.gov This decreased affinity is the direct molecular mechanism by which the parasite overcomes the inhibitory effect of sulfadoxine. nih.govnih.gov

Molecular Epidemiology and Evolutionary Dynamics of this compound Resistance Alleles in Research Models

The molecular epidemiology of sulfadoxine resistance is predominantly tracked through the surveillance of point mutations in the P. falciparum dhps gene. bioengineer.org The evolution and spread of these resistance alleles are shaped by drug pressure, parasite genetics, and geographic factors, resulting in complex and dynamic patterns of resistance worldwide. plos.orgoup.com

Primary Genetic Markers of Resistance Resistance to sulfadoxine is conferred by a stepwise accumulation of single nucleotide polymorphisms (SNPs) in the dhps gene. plos.org These mutations reduce the binding affinity of sulfadoxine for the DHPS enzyme. plos.org The level of resistance observed in the parasite generally correlates with the number of mutations it carries. plos.orgnih.gov

| Codon | Amino Acid Change | Impact on Resistance | Reference |

|---|---|---|---|

| 436 | Ser → Ala/Phe (S436A/F) | Contributes to resistance, often in combination with other mutations. | plos.orgnih.gov |

| 437 | Ala → Gly (A437G) | A common and critical mutation for initial sulfadoxine resistance. | plos.orgnih.govmedrxiv.org |

| 540 | Lys → Glu (K540E) | Significantly increases the level of resistance, particularly when combined with A437G. | bioengineer.orgplos.org |

| 581 | Ala → Gly (A581G) | Associated with higher levels of resistance, often found in highly resistant haplotypes. | oup.complos.org |

| 613 | Ala → Ser/Thr (A613S/T) | An additional mutation that contributes to increasing levels of resistance. | plos.orgnih.gov |

Evolutionary Dynamics and Geographic Spread The evolution of high-level sulfadoxine resistance is a multi-stage process driven by drug selection. asm.orgnih.gov Initially, drug pressure selects for parasites carrying a single mutation. asm.org As drug use continues, parasites with additional mutations accumulate, leading to double, triple, and even more complex mutant haplotypes that confer progressively higher levels of resistance and eventually lead to clinical failure. asm.orgnih.gov

A key finding from molecular studies is that sulfadoxine resistance has arisen independently in multiple geographic locations. plos.org This contrasts with the evolutionary history of resistance to other antimalarials like chloroquine (B1663885) and pyrimethamine (B1678524), which originated from a few focal points and spread globally. Microsatellite analysis of the genomic regions flanking the dhps gene reveals that resistant alleles in Southeast Asia, Africa, and South America have distinct genetic backgrounds, confirming their separate origins. plos.org

Geographic Distribution of Resistance Haplotypes Different combinations of dhps mutations, or haplotypes, are prevalent in different parts of the world. This geographic variation has significant implications for the effectiveness of sulfadoxine-based therapies.

| Haplotype (Codons 436, 437, 540, 581, 613) | Common Geographic Region | Significance | Reference |

|---|---|---|---|

| SGKAA | West Africa | Common double mutant, associated with moderate resistance. | plos.org |

| SGEAA / AGEAA | Southeast Asia, East Africa | Highly resistant triple mutant alleles. | plos.org |

| SGEGA | Southeast Asia, South America | A highly resistant triple mutant allele found on multiple continents. | plos.org |

| SGNGA | Cambodia | A novel triple mutant allele identified in a region known as an epicenter for drug resistance. | plos.org |

| GEG (437G, 540E, 581G) | Africa | A highly resistant genotype associated with a significantly shorter duration of protection from SP chemoprevention. | nih.gov |

The intense use of sulfadoxine-pyrimethamine (B1208122) for intermittent preventive treatment in pregnant women and infants (IPTp/IPTi) in Africa continues to exert strong selective pressure, driving the evolution and spread of these resistant alleles. bioengineer.orgresearchgate.net In some regions, a dramatic increase in the frequency of mutant dhps alleles was observed shortly after the widespread adoption of the drug. oup.com Conversely, some research suggests that resistant parasites may have a reduced fitness compared to their drug-sensitive counterparts in the absence of drug pressure, which could potentially lead to a decline in their prevalence if the selective pressure is removed. oup.com

Advanced Analytical Methodologies for Sulfadoxine Sodium Characterization and Quantification in Research Applications

Spectrophotometric Approaches for Sulfadoxine (B1681781) Sodium Analysis

Spectrophotometry remains a valuable tool in analytical chemistry for its simplicity, cost-effectiveness, and sensitivity, making it a technique of choice in many quality control laboratories. researchgate.net Methods for sulfadoxine sodium are typically based on visible spectrophotometry, which involves chemical reactions to produce a colored product (chromogen) whose absorbance can be measured.

The most common spectrophotometric methods for this compound are based on the principle of diazotization. researchgate.net This chemical process involves converting the primary aromatic amine group (-NH2) present in the sulfadoxine molecule into a diazonium salt. byjus.com The reaction is typically initiated by treating the sulfadoxine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid. researchgate.netbyjus.com The acid reacts with sodium nitrite to generate nitrous acid (HNO2), which then forms the reactive electrophile, the nitrosonium ion (NO+). byjus.commasterorganicchemistry.com

The nitrosonium ion is attacked by the nitrogen of the primary amine group on sulfadoxine. byjus.com Following a series of proton transfers and the elimination of a water molecule, a stable aryl diazonium ion is formed. byjus.commasterorganicchemistry.com

This diazonium salt is highly reactive and serves as an intermediate that is immediately coupled with a chromogenic agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine. researchgate.netscribd.com This coupling reaction forms a stable, intensely colored azo compound (chromogen). The intensity of the color produced is directly proportional to the concentration of sulfadoxine in the sample, which allows for quantitative analysis by measuring its absorbance at a specific wavelength (λmax). researchgate.net

Research has focused on developing novel and improved spectrophotometric methods by employing various coupling agents to enhance sensitivity, selectivity, and stability. Several methods utilize the foundational diazotization reaction followed by coupling with different chromogenic reagents to produce distinct chromogens. For instance, coupling the diazotized sulfadoxine with N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (a common component of the Bratton-Marshall reagent) yields a pink chromogen. researchgate.netresearchgate.net Other reagents like diphenylamine, chromotropic acid, and resorcinol (B1680541) have also been successfully used, producing chromogens with unique colors and absorption maxima. researchgate.net The chromogens formed in these reactions have been reported to be stable for over two hours, which is advantageous for analytical procedures. researchgate.net

Beyond the classic diazotization-coupling approach, other novel methods have been explored. One such method involves the interaction of diazotized sulfadoxine with reagents like iminodibenzyl (B195756) (IDB) and 3-chloroiminodibenzyl (B195742) (Cl-IDB) in a hydrochloric acid medium to produce violet or red colored products. researchgate.netresearchgate.net Another distinct strategy involves a complexometric approach where sulfadoxine first reacts with an aryl aldehyde to form a Schiff base. This Schiff base then acts as a ligand, forming a colored complex with a metal ion such as cobalt(II), which can be quantified spectrophotometrically. researchgate.net These novel methods provide alternative analytical pathways with potentially different sensitivities and interference profiles.

| Method Type | Reagents | Chromogen Color | λmax (nm) | Reference |

|---|---|---|---|---|

| Diazotization-Coupling | Sodium Nitrite, HCl, N-(1-naphthyl) ethylenediamine dihydrochloride | Pink | 536 | researchgate.net |

| Diazotization-Coupling | Sodium Nitrite, HCl, Diphenylamine | Light Pink | 524 | researchgate.net |

| Diazotization-Coupling | Sodium Nitrite, HCl, Chromotropic Acid | Orange | 520 | researchgate.net |

| Diazotization-Coupling | Sodium Nitrite, HCl, Resorcinol | Light Orange | 496 | researchgate.net |

| Diazotization-Coupling | Sodium Nitrite, HCl, Iminodibenzyl (IDB) | Violet/Red | 570 | researchgate.netresearchgate.net |

| Complexometric | Aryl Aldehyde, Cobalt(II) Chloride | Not specified | Not specified | researchgate.net |

High-Resolution Chromatographic Techniques for this compound

Chromatographic techniques, particularly liquid chromatography, are paramount for the definitive analysis of this compound. They provide high-resolution separation, which is essential for determining purity, quantifying content in complex formulations, and performing trace-level analysis in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the quantitative determination of sulfadoxine and for assessing its purity by separating it from manufacturing impurities and degradation products. lppcollegerisod.ac.in Reversed-phase HPLC (RP-HPLC) is the most common modality due to its speed, column stability, and ability to separate a wide range of compounds. lppcollegerisod.ac.in

A typical RP-HPLC method for sulfadoxine analysis involves a C18 stationary phase column, which separates compounds based on hydrophobic interactions. lppcollegerisod.ac.inresearchgate.netsld.cu The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as potassium phosphate (B84403) or water containing an acid like acetic acid or trifluoroacetic acid. lppcollegerisod.ac.inresearchgate.netsld.cu Detection is most commonly performed using an ultraviolet (UV) detector set at a wavelength where sulfadoxine exhibits strong absorbance, such as 254 nm or 270 nm. researchgate.net

Validated HPLC methods are crucial for quality control in pharmaceutical production. google.com These methods are shown to be specific, accurate, precise, and robust, capable of separating sulfadoxine from its potential interfering impurities. lppcollegerisod.ac.inresearchgate.net For example, specific methods have been developed to resolve sulfadoxine from its N-acetyl metabolite and other related substances. researchgate.net The goal of such purity assays is often to ensure that the total impurity content is below a specified threshold, for instance, less than 0.4%, with no single impurity exceeding 0.1%. google.com

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV) | Application | Reference |

|---|---|---|---|---|---|

| Sunfire C18 (25 cm x 4.6 mm, 5 µm) | Acetic Acid:Acetonitrile | 1.0 | 270 nm | Purity, Impurity Separation | lppcollegerisod.ac.inresearchgate.net |

| LiChrospher RP-18 | Acetonitrile:Methanol:Trifluoroacetic Acid:Water (16.1:7.2:0.1:76.6) | 1.0 | 254 nm | Separation from N-acetyl metabolite | researchgate.net |

| LiChrospher® C18 | Acetonitrile:0.1 M Potassium Phosphate Buffer (pH 3.0) (1:1) | 0.7 | Not specified | Analysis in whole blood | sld.cu |

| Nucleosil RP-C18 (250x4.6 mm, 10 µm) | 7.4% (v/v) Methanol-modified supercritical fluid carbon dioxide | 2.5 | 265 nm | Analysis in plasma (SFC method) | researchgate.net |

For applications requiring higher sensitivity and specificity, such as trace analysis in biological fluids or metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique couples the powerful separation capabilities of LC with the mass analysis of MS, which provides molecular weight and structural information. nih.gov LC-MS is particularly valuable for metabolomics, the comprehensive study of small molecules (metabolites) in a biological system. nih.gov

In a typical LC-MS workflow, the chromatographic separation, often using a C18 column, reduces sample complexity before the eluent enters the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common "soft ionization" technique that generates intact molecular ions, which is crucial for initial identification. nih.gov The mass analyzer, such as a triple quadrupole (QqQ), can be operated in selected reaction monitoring (SRM) mode for highly sensitive and specific quantification of target analytes like sulfadoxine. nih.govekb.eg For instance, an LC-MS method for sulfadoxine has demonstrated a limit of detection (LOD) of 0.82 ng/mL and a limit of quantification (LOQ) of 2.73 ng/mL. ekb.eg

Metabolite profiling involves using LC-MS to detect and identify metabolic products of a parent drug. frontiersin.org For sulfadoxine, this would include identifying compounds like N-acetyl sulfadoxine and other potential biotransformation products in matrices such as plasma or urine. researchgate.net High-resolution mass spectrometry (HRMS) is especially powerful in this context, as it provides highly accurate mass measurements that facilitate the determination of elemental compositions for unknown metabolites. lcms.cz

Effective sample preparation is a critical prerequisite for reliable chromatographic analysis, especially when dealing with complex biological or environmental matrices. chromatographyonline.com Solid-Phase Extraction (SPE) is a highly selective sample preparation technique used to isolate analytes of interest from interfering sample components, concentrate the analyte, and transfer it to a solvent compatible with the subsequent analytical method. sigmaaldrich.com

The optimization of an SPE method is a multi-step process. thermofisher.com

Sorbent Selection : The choice of the solid sorbent is based on the physicochemical properties of the analyte and the matrix. chromatographyonline.com For sulfadoxine, which possesses both hydrophobic and ionizable functional groups, sorbents like reversed-phase C8 or C18, or mixed-mode ion exchangers (which combine hydrophobic and ion-exchange properties) are suitable candidates. mdpi.comnih.gov

Conditioning and Equilibration : The sorbent is first conditioned, typically with an organic solvent like methanol, to activate it, and then equilibrated with a solution similar to the sample matrix to ensure proper interaction. thermofisher.com

Sample Loading : The sample, often with its pH adjusted to control the ionization state of the analyte, is loaded onto the SPE cartridge. chromatographyonline.comthermofisher.com For ion-exchange mechanisms, the pH should be adjusted to ensure the analyte is charged and will be retained by the sorbent. thermofisher.com

Washing : A specific wash solvent is passed through the cartridge to remove weakly bound interferences while the analyte of interest remains bound to the sorbent. thermofisher.com

Elution : A strong elution solvent is used to disrupt the interactions between the analyte and the sorbent, releasing the purified and concentrated analyte for analysis. thermofisher.com

The optimization of these parameters, including sorbent chemistry, sample pH, and the composition of wash and elution solvents, is essential to achieve high recovery of sulfadoxine and a clean extract, ultimately leading to more accurate and robust analytical results. thermofisher.commdpi.com

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) stands as a cornerstone in the analytical toolkit for pharmaceutical research, offering unparalleled sensitivity and selectivity for the characterization and quantification of drug compounds. In the context of this compound, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides powerful methodologies for in-depth structural analysis. Advanced MS techniques are crucial for identifying novel compounds formed during synthesis or degradation and for elucidating the fundamental chemical structures of the molecule and its derivatives.

High-Resolution Mass Spectrometry for Identification of this compound Transformation Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the transformation products (TPs) of Sulfadoxine that emerge from various environmental and laboratory processes. xmu.edu.cn Unlike nominal mass instruments, HRMS instruments, such as Quadrupole-Time-of-Flight (Q-ToF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This precision allows for the determination of elemental compositions for parent and product ions, which is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. researchgate.net

Research into the environmental fate of Sulfadoxine has significantly benefited from HRMS. Studies on advanced oxidation processes (AOPs), which are used for water purification, have employed HRMS to identify TPs of Sulfadoxine. In one such study evaluating photocatalysis, HRMS analysis successfully identified eleven distinct TPs, nine of which had not been previously reported. mdpi.comresearchgate.net This highlights the exploratory power of HRMS in uncovering novel chemical entities formed during degradation.

Similarly, investigations into the degradation of Sulfadoxine in marine environments have utilized ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QToF-MS) to characterize its transformation. xmu.edu.cn These studies have successfully identified numerous products arising from hydrolysis, photodegradation, and microbial degradation. For instance, researchers identified six hydrolysis products, nine photodegradation products, and eighteen microbial degradation products in seawater, deducing their molecular structures from accurate precursor and fragment ion masses. xmu.edu.cn The ability to track the formation of TPs under different conditions is essential for a comprehensive understanding of a drug's environmental persistence and potential impact. mdpi.com

The data generated by HRMS not only identifies TPs but also provides insights into the degradation pathways. By identifying a series of related TPs, researchers can propose mechanisms such as hydroxylation, oxidation, methylation, and bond cleavage that contribute to the breakdown of the parent Sulfadoxine molecule. xmu.edu.cn

Table 1: Examples of Sulfadoxine Transformation Products Identified by HRMS

Elucidation of Fragmentation Pathways for this compound and its Derivatives

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. This process is fundamental to confirming the identity of a compound and understanding its chemical structure. For Sulfadoxine and other sulfonamides, MS/MS analysis reveals characteristic fragmentation patterns that serve as a structural fingerprint. researchgate.netnih.gov

In a typical LC-MS/MS experiment, Sulfadoxine is first ionized, usually forming a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. nih.gov This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. researchgate.net The analysis of these fragments helps in proposing a fragmentation pathway.

The fragmentation of sulfonamides is well-studied. A common feature is the cleavage of the sulfonamide bond (S-N bond). For many sulfonamides, this leads to the formation of a characteristic product ion at m/z 156, which corresponds to the p-aminobenzenesulfonyl moiety [H₂N-C₆H₄-SO₂]⁺. researchgate.net Further fragmentation of this ion can occur, such as the loss of sulfur dioxide (SO₂), resulting in a product ion at m/z 92, corresponding to the anilinium ion [H₂N-C₆H₄]⁺. researchgate.net The presence of these ions is a strong indicator of the core sulfonamide structure.

For Sulfadoxine specifically, a key fragmentation pathway involves the loss of the pyrimidine (B1678525) portion of the molecule. The precursor-to-product ion transition of m/z 311 → m/z 245 is commonly used for its quantification in complex matrices like plasma. nih.govnih.gov This transition represents the cleavage that separates the dimethoxypyrimidine group from the sulfonylaniline core. The high specificity of this transition allows for reliable detection and quantification even at low concentrations. nih.gov

The study of fragmentation pathways is not limited to the parent drug. When analyzing transformation products or derivatives, HRMS/MS allows for the assignment of structures to fragment ions, providing clues as to where the chemical modification has occurred on the original molecule. xmu.edu.cn For example, a mass shift in a fragment corresponding to the aniline (B41778) ring would indicate a substitution on that part of the molecule. xmu.edu.cn

Table 2: Characteristic Mass Fragmentation Data for Sulfadoxine

Preclinical Investigations of Sulfadoxine Sodium Activity in Biological Systems

In Vitro Susceptibility Studies of Sulfadoxine (B1681781) Sodium

In vitro studies are fundamental to determining the baseline efficacy of an antimicrobial agent against a specific pathogen. These laboratory-based assessments provide critical data on the concentrations of a drug required to inhibit the growth of or kill a microorganism. In the context of antimalarial drug development, in vitro susceptibility testing for sulfadoxine sodium has been pivotal in understanding its activity against Plasmodium falciparum, the most virulent human malaria parasite.

The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro studies, representing the concentration of a drug that inhibits 50% of the target pathogen's growth. The determination of IC50 values for sulfadoxine has been a cornerstone in monitoring the susceptibility of P. falciparum and the emergence of resistance. However, the in vitro testing of sulfadoxine has historically presented challenges, with poor reproducibility and significant variability in reported values. nih.gov This variability is often attributed to the presence of drug antagonists like folate and p-aminobenzoic acid in the culture media. nih.gov

To address these challenges, modified assay protocols have been developed to better control for these antagonists, leading to more reliable and reproducible IC50 values. nih.gov These improved methods have been instrumental in correlating resistance levels with specific genotypes of the parasite, particularly mutations in the dihydropteroate (B1496061) synthase (DHPS) gene, the enzymatic target of sulfadoxine. nih.govnih.gov

The susceptibility of P. falciparum to sulfadoxine can vary significantly between different parasite strains and geographical locations, reflecting the local history of drug use and the prevalence of resistance-conferring mutations. For instance, some studies have established cutoff IC50 values to classify parasites as sensitive or resistant. Parasites with an IC50 lower than 100 nM are generally considered sensitive, while those with an IC50 higher than 10,000 nM are classified as resistant. nih.gov

Below is a table summarizing the in vitro IC50 values for sulfadoxine against various P. falciparum field isolates, as reported in a study conducted in Kilifi, Kenya. This data illustrates the range of susceptibility observed in a specific geographic region.

Table 1: In Vitro IC50 Values of Sulfadoxine against Plasmodium falciparum Field Isolates

| Study Period | Number of Isolates | Mean IC50 (µM) | Standard Deviation (µM) |

|---|---|---|---|

| 1987-1988 | 123 | 2.5 | 3.0 |

| 1993-1995 | 111 | 3.5 | 4.8 |

Data sourced from Mberu et al., as presented in a ResearchGate table. researchgate.net

Beyond determining the IC50, in vitro cell culture systems allow for a more detailed examination of how this compound affects the growth and multiplication of P. falciparum. These assays typically involve culturing the parasites in human red blood cells and exposing them to varying concentrations of the drug. The growth of the parasite population is then monitored over time.

Research has demonstrated that the type of culture medium used can significantly impact the apparent effectiveness of sulfadoxine. For example, one study found that the growth of two P. falciparum strains from Thailand was completely inhibited by 0.5 mmol of sulfadoxine per liter when using the Waymouth formula medium. In contrast, the parasites' growth was unaffected at this concentration in RPMI 1640 medium. This discrepancy was attributed to the competitive interaction between p-aminobenzoic acid and sulfadoxine.

The inhibition of parasite growth is a direct consequence of sulfadoxine's mechanism of action. As a structural analog of p-aminobenzoic acid, sulfadoxine competitively inhibits the parasitic enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for essential molecules like thymidylate and purines, which are necessary for DNA synthesis and replication. By blocking this pathway, sulfadoxine effectively halts parasite multiplication.

Studies have shown a strong correlation between mutations in the pfdhps gene and reduced susceptibility to sulfadoxine, leading to unimpeded parasite growth even in the presence of the drug. nih.gov This highlights the importance of molecular surveillance in conjunction with in vitro growth inhibition assays to monitor and predict the efficacy of sulfadoxine-based therapies.

In Vivo Efficacy Studies of this compound in Animal Models

In vivo studies in animal models are a critical step in the preclinical evaluation of antimalarial compounds. These studies provide valuable insights into the drug's efficacy within a complex biological system, taking into account factors such as metabolism, distribution, and the host immune response. Rodent models, particularly mice infected with Plasmodium berghei, are widely used for this purpose.

The antiplasmodial activity of sulfadoxine, often in combination with pyrimethamine (B1678524), has been extensively evaluated in P. berghei-infected mice. These studies typically involve treating infected mice with the drug and monitoring the effect on the parasite population. A key parameter measured is the percentage of parasitemia, which is the proportion of red blood cells infected with the parasite. A significant reduction in parasitemia in treated mice compared to untreated controls is indicative of the drug's antiplasmodial activity.

In a curative test, where treatment is initiated after the establishment of infection, sulfadoxine/pyrimethamine has been shown to produce a significant reduction in parasitemia. researchgate.netgsconlinepress.com For instance, one study reported a parasitemia inhibition of 94.38% with a combination of sulfadoxine/pyrimethamine and clindamycin. researchgate.net Another study found that sulfadoxine/pyrimethamine alone resulted in a significant reduction in parasitemia compared to the negative control. gsconlinepress.com

The following table presents data from a study investigating the curative effect of various drug combinations on P. berghei-infected mice, illustrating the antiplasmodial activity of sulfadoxine in combination with other agents.

Table 2: Curative Effect of Sulfadoxine-Containing Regimens on Plasmodium berghei-Infected Mice

| Treatment Group | Percentage Parasitemia (Day 4) | Percentage Inhibition |

|---|---|---|

| Negative Control | 15.60 ± 0.81 | - |

| Sulfadoxine/Pyrimethamine | 2.10 ± 0.10 | 86.54% |

| Sulfadoxine/Pyrimethamine/Clindamycin | 0.80 ± 0.07 | 94.38% |

| Chloroquine (B1663885) (Positive Control) | 0.90 ± 0.05 | 93.80% |

Data expressed as mean ± standard error of the mean. researchgate.net

Studies have consistently shown that treatment with sulfadoxine-containing regimens significantly increases the mean survival time of P. berghei-infected mice compared to untreated controls. gsconlinepress.com For example, a study assessing the antiplasmodial activity of a combination of rifampicin (B610482) and sulfadoxine/pyrimethamine reported a mean survival time of 25.00 ± 1.22 days for the combination group, compared to 7.00 ± 0.71 days for the negative control group. gsconlinepress.com

The table below summarizes the effect of different treatments on the mean survival time of P. berghei-infected mice.

Table 3: Mean Survival Time of Plasmodium berghei-Infected Mice Following Treatment

| Treatment Group | Mean Survival Time (Days) |

|---|---|

| Negative Control | 7.00 ± 0.71 |

| Chloroquine | 20.00 ± 1.22 |

| Sulfadoxine/Pyrimethamine | 15.00 ± 0.71 |

| Rifampicin | 18.00 ± 0.71 |

| Rifampicin/Sulfadoxine/Pyrimethamine | 25.00 ± 1.22 |

Data expressed as mean ± standard error of the mean. gsconlinepress.com

These in vivo findings in rodent models, demonstrating a significant reduction in parasitemia and an increase in survival time, have been instrumental in establishing the preclinical efficacy of sulfadoxine as an antiplasmodial agent.

Molecular Interactions of Sulfadoxine Sodium with Biological Macromolecules

Protein Binding Characteristics of Sulfadoxine (B1681781) Sodium

Sulfadoxine exhibits a high degree of plasma protein binding, estimated to be around 90%. nafdac.gov.ngwho.intnafdac.gov.ngtmda.go.tzwho.int This interaction is primarily with serum albumin, the most abundant protein in blood plasma. The binding of Sulfadoxine to albumin is a reversible process, which is crucial for its transport through the circulatory system and subsequent delivery to target sites. researchgate.net The nature and extent of this binding have been extensively studied using various biophysical techniques.

Human Serum Albumin (HSA) is a major carrier protein for a wide variety of endogenous and exogenous substances, including many drugs. researchgate.netbiointerfaceresearch.com The interaction between Sulfadoxine and HSA has been characterized through multiple spectroscopic and computational methods, revealing a complex formation between the drug and the protein. researchgate.netum.edu.my The quenching of HSA's intrinsic fluorescence upon the addition of Sulfadoxine provides strong evidence of this interaction, which has been identified as a static quenching mechanism, indicating the formation of a stable ground-state complex. researchgate.netum.edu.my

HSA possesses two primary drug-binding sites, known as Sudlow's Site I and Sudlow's Site II, located in subdomains IIA and IIIA, respectively. researchgate.netbiointerfaceresearch.comnih.gov Competitive ligand displacement studies, along with computational analyses, have conclusively identified that Sulfadoxine primarily binds to Sudlow's Site I . researchgate.netum.edu.myresearchgate.net This site is a hydrophobic cavity that preferentially interacts with aromatic and heterocyclic ligands. researchgate.net The binding of Sulfadoxine to this specific pocket is a key factor in its transport and bioavailability.

Interactive Table: Binding Site of Sulfadoxine on Human Serum Albumin

| Parameter | Finding | Source(s) |

| Primary Binding Site | Sudlow's Site I (subdomain IIA) | researchgate.netum.edu.myresearchgate.net |

| Nature of Binding Pocket | Hydrophobic cavity | researchgate.net |

| Supporting Evidence | Competitive ligand displacement, computational analysis | researchgate.netum.edu.myresearchgate.net |

A variety of techniques, including fluorescence spectroscopy, UV-Vis absorption spectroscopy, and voltammetry, have been employed to quantify the binding affinity and stoichiometry of the Sulfadoxine-HSA interaction. researchgate.netum.edu.my Fluorescence quenching titrations have been particularly instrumental in determining the binding parameters.

Studies have shown a moderate binding affinity between Sulfadoxine and HSA. The association constant (K_a) has been reported to be approximately 3.39 × 10⁴ M⁻¹ at 300 K . researchgate.netum.edu.my The stoichiometry of the binding, represented by the number of binding sites (n), is approximately equal to one, indicating a single primary binding site for Sulfadoxine on the HSA molecule. researchgate.net Thermodynamic analysis of the binding process reveals a positive enthalpy change (ΔH = +5.25 kJ mol⁻¹) and a positive entropy change (ΔS = +104.42 J mol⁻¹ K⁻¹), suggesting that hydrophobic interactions are the main driving forces in the complex formation. researchgate.netum.edu.myresearchgate.net Voltammetric studies have further corroborated the formation of the Sulfadoxine-HSA complex. researchgate.netum.edu.my

Interactive Table: Binding Parameters of Sulfadoxine-HSA Interaction

| Parameter | Value | Technique(s) | Source(s) |

| Association Constant (K_a) | 3.39 × 10⁴ M⁻¹ (at 300 K) | Fluorescence Spectroscopy | researchgate.netum.edu.my |

| Number of Binding Sites (n) | ~1 | Fluorescence Quenching Titrations | researchgate.net |

| Enthalpy Change (ΔH) | +5.25 kJ mol⁻¹ | Thermodynamics from Spectroscopic Data | researchgate.netum.edu.myresearchgate.net |

| Entropy Change (ΔS) | +104.42 J mol⁻¹ K⁻¹ | Thermodynamics from Spectroscopic Data | researchgate.netum.edu.myresearchgate.net |

| Primary Driving Force | Hydrophobic interactions | Thermodynamic Analysis | researchgate.netum.edu.myresearchgate.net |

Interaction with Serum Albumins (e.g., Human Serum Albumin)

Organometallic Conjugates of Sulfadoxine Sodium and their Anti-Pathogen Activity

To combat the emergence of drug resistance, researchers have explored the synthesis of organometallic conjugates of Sulfadoxine. These novel compounds, which incorporate metals such as Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), have demonstrated enhanced anti-pathogenic activity. pacific.edunih.govresearchgate.net

Fourteen novel arene Ru(II), and cyclopentadienyl (B1206354) (Cpx) Rh(III) and Ir(III) complexes containing an N,N′-chelated pyridylimino- or quinolylimino ligand functionalized with Sulfadoxine have been synthesized and characterized. pacific.edunih.govresearchgate.net The Rhodium and Iridium complexes, in particular, have shown potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, with IC₅₀ values in the range of 0.10–2.0 μM. pacific.edunih.govresearchgate.net Notably, these organometallic conjugates were active in both the asexual blood stage and the sexual late-stage gametocyte assays, whereas the parent drug, Sulfadoxine, was inactive in these assays. pacific.edunih.govresearchgate.net The antiplasmodial activity was found to increase with an increase in the hydrophobicity of the complex, which was influenced by the size of the Cpx ligand and the aromatic imino substituent. pacific.edunih.govresearchgate.net

Furthermore, some of these complexes exhibited moderate activity against Mycobacterium tuberculosis, with IC₅₀ values less than 6.3 μM, a pathogen against which Sulfadoxine alone showed no activity. pacific.edunih.govresearchgate.net Dinuclear Ruthenium(II)-arene complexes linked to Sulfadoxine have also been synthesized and have shown promising in vitro activity against Toxoplasma gondii tachyzoites. mdpi.comnih.gov

Interactive Table: Anti-Pathogen Activity of Sulfadoxine Organometallic Conjugates

| Metal Conjugate | Pathogen | Activity | Key Findings | Source(s) |

| Rhodium (Rh) & Iridium (Ir) | Plasmodium falciparum (chloroquine-sensitive & resistant) | Potent (IC₅₀: 0.10–2.0 μM) | Active in asexual and sexual stages; activity increases with hydrophobicity. | pacific.edunih.govresearchgate.net |

| Rhodium (Rh) & Iridium (Ir) | Trichomonas vaginalis | Moderately Active | - | pacific.edunih.govresearchgate.net |

| Rhodium (Rh) & Iridium (Ir) | Mycobacterium tuberculosis | Moderately Active (IC₅₀ < 6.3 μM) | Sulfadoxine alone is inactive. | pacific.edunih.govresearchgate.net |

| Ruthenium (Ru) | Toxoplasma gondii | Active in vitro | Dinuclear complexes showed promising results. | mdpi.comnih.gov |

Environmental Chemistry and Degradation Pathways of Sulfadoxine Sodium

Abiotic Degradation of Sulfadoxine (B1681781) Sodium in Aquatic Environments

Abiotic processes, particularly photodegradation and hydrolysis, play a significant role in the natural attenuation of sulfadoxine in aquatic systems. xmu.edu.cn These processes are influenced by environmental factors such as pH, light intensity, and the presence of other chemical species. nih.govresearchgate.net

Photodegradation is a dominant and rapid process for the removal of sulfadoxine in aquatic environments. nih.gov Studies have shown that under simulated solar radiation, as much as 90% of sulfadoxine can be degraded within 12 hours. nih.gov The degradation generally follows pseudo-first-order kinetics. xmu.edu.cnnih.gov

Advanced Oxidation Processes (AOPs) have been evaluated for their efficiency in degrading sulfadoxine. A comparison of different AOPs revealed that heterogeneous photocatalysis with UV-A/TiO2 was highly effective, achieving 100% degradation and 77% mineralization under optimal conditions. mdpi.comresearchgate.net The UV-C/H2O2 process also shows efficacy in degrading the parent compound. mdpi.com The efficiency of these processes is influenced by factors such as pH and the concentration of the catalyst. For instance, UV-A/TiO2 photocatalysis showed the highest mineralization efficiency at a pH of 3 and 5.2 (around 77-78%), which dropped significantly to 31% at a pH of 8. mdpi.com

The photodegradation rate of sulfonamides is dependent on the wavelength of UV light, with shorter wavelengths generally leading to faster degradation. mdpi.com The process involves highly reactive species like hydroxyl radicals (•OH), which oxidize and break down the sulfadoxine molecule. mdpi.com

Table 1: Photodegradation and Hydrolysis Kinetics of Sulfadoxine in Seawater

| Degradation Process | Kinetic Model | Rate Constant (k) | Half-life (T1/2) | Reference |

|---|---|---|---|---|

| Photodegradation | First-order | 0.179 h-1 | 3.9 hours | xmu.edu.cn |

| Hydrolysis | First-order | 0.020 h-1 | 35.0 hours | xmu.edu.cn |

Hydrolysis is another abiotic pathway contributing to the degradation of sulfadoxine, although it is generally slower than photodegradation. xmu.edu.cn The process also follows first-order kinetics, with a calculated half-life of 35 hours in seawater. xmu.edu.cn The stability of sulfonamides to hydrolysis is pH-dependent, with degradation rates often decreasing as pH increases. researchgate.net Under typical environmental pH and temperature conditions, many sulfonamides are considered hydrolytically stable with long half-lives. researchgate.net

The hydrolysis of sulfadoxine proceeds through several key reactions, including the cleavage of the sulfur-nitrogen (S-N) bond, methylation, and hydroxylation. nih.govxmu.edu.cn These reactions lead to the formation of various hydrolysis products. Six distinct hydrolysis products have been identified in studies conducted in seawater. nih.gov The primary mechanism often involves the cleavage of the S-N bond, leading to the formation of 4-aminobenzenesulfonic acid and the corresponding pyrimidine (B1678525) amine derivative. xmu.edu.cn

Biotic Degradation of Sulfadoxine Sodium in Environmental Matrices

Microbial activity is a key factor in the environmental fate of many pharmaceuticals, including sulfadoxine. xmu.edu.cn Biotic degradation can occur in various environmental settings, such as soil, sediment, and wastewater treatment plants. umweltbundesamt.deresearchgate.net

The microbial degradation of sulfadoxine is generally a slower process compared to photodegradation. nih.gov In one study, only 52% of sulfadoxine was removed over a two-week period through microbial action in seawater. nih.gov The degradation follows a first-order reaction pattern, with a calculated half-life of 20.8 days in that specific marine environment. xmu.edu.cn

The mechanisms of microbial degradation can be complex. In some cases, sulfadoxine may not be utilized as a primary carbon source. For instance, one study found that a bacterial culture capable of degrading sulfadoxine required the presence of tryptone, suggesting a co-metabolism mechanism is necessary. core.ac.uk Co-metabolism, where microbes degrade a substance without using it as a primary energy source, appears to be a significant pathway for sulfonamide breakdown. nih.gov The degradation process can involve reactions such as oxidation, reduction, and methoxylation. nih.gov

Table 2: Microbial Degradation Kinetics of Sulfonamides

| Compound | Environment | Kinetic Model | Rate Constant (k) | Half-life (T1/2) | Reference |

|---|---|---|---|---|---|

| Sulfadoxine | Seawater | First-order | 0.033 d-1 | 20.8 days | xmu.edu.cn |

| Sulfamethoxazole | Non-sterile aquaculture water | - | 0.033 d-1 | - | xmu.edu.cn |

| Sulfamethoxazole | River water | - | 0.041 d-1 | - | xmu.edu.cn |

Bacterial adaptation plays a crucial role in the biodegradation of sulfonamides. oup.com The introduction of a new chemical can lead to a lag phase, which represents the time required for specific degrader microorganisms, initially present in low numbers, to proliferate to a level where degradation becomes significant. oup.com This preferential growth of specific degraders is a key aspect of adaptation. oup.com

Once a bacterial community has adapted to one sulfonamide, it may also be capable of rapidly degrading other structurally similar sulfonamides. researchgate.netoup.com For example, a bacterial culture adapted to degrade compounds including sulfadoxine was also found to rapidly degrade sulfadiazine, sulfadimidine, and sulfadimethoxine. oup.com This suggests that the enzymes involved in the degradation process, such as hydrolases, may be class-specific rather than compound-specific. researchgate.netoup.com This adaptation is significant in environments like wastewater treatment plants, where bacteria may be continuously exposed to a variety of sulfonamides. oup.com

Characterization of Environmental Transformation Products of this compound

The degradation of sulfadoxine through both abiotic and biotic pathways results in the formation of numerous transformation products (TPs). nih.govmdpi.com Identifying these TPs is essential for a complete environmental risk assessment, as they may be more persistent or toxic than the parent compound. mdpi.com

High-resolution mass spectrometry techniques, such as liquid chromatography coupled with time-of-flight mass spectrometry (LC-QToF-MS), are powerful tools for identifying these unknown degradation products. nih.govxmu.edu.cn Studies have successfully used these methods to elucidate the molecular structures of TPs based on accurate mass information. nih.gov

Through these advanced analytical techniques, a significant number of TPs have been identified:

Hydrolysis: Six distinct hydrolysis products have been characterized. nih.gov

Photodegradation: Nine TPs were identified from photodegradation processes in seawater. nih.gov A separate study focusing on AOPs identified 11 TPs formed during UV-A/TiO2 photocatalysis. mdpi.comresearchgate.net

Microbial Degradation: A total of eighteen microbial degradation products have been identified, highlighting the complexity of biotic transformation pathways. nih.gov

The formation of these products involves various chemical reactions, including bond cleavage, methylation, hydroxylation, oxidation, reduction, and methoxylation. nih.gov

Table 3: Summary of Identified Transformation Products (TPs) of Sulfadoxine

| Degradation Pathway | Number of TPs Identified | Key Transformation Reactions | Reference |

|---|---|---|---|

| Hydrolysis | 6 | Bond cleavage, methylation, hydroxylation | nih.gov |

| Photodegradation (Seawater) | 9 | Hydroxylation, bond cleavage, oxidation | nih.gov |

| Photodegradation (UV-A/TiO2) | 11 | mdpi.comresearchgate.net | |

| Microbial Degradation | 18 | Oxidation, reduction, methylation, methoxylation | nih.gov |

Theoretical and Computational Studies on Sulfadoxine Sodium

Molecular Docking Simulations for Ligand-Target Interactions of Sulfadoxine (B1681781) Sodium

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein). nih.gov This method is crucial for understanding how Sulfadoxine interacts with its biological targets and other proteins in the body.

The primary target of Sulfadoxine is the enzyme dihydropteroate (B1496061) synthase (DHPS) in Plasmodium falciparum, the parasite responsible for malaria. ncats.ioscirp.org Sulfadoxine mimics the natural substrate of DHPS, p-aminobenzoic acid (pABA), thereby inhibiting the synthesis of folic acid, which is essential for the parasite's survival. scirp.orgmdpi.com Molecular docking simulations have been employed to explore the binding of Sulfadoxine to the active site of DHPS. These studies help to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-enzyme complex. However, some docking studies have indicated that while Sulfadoxine fits into the active site, its sulfonamide functional group may not always contribute positively toward the binding energy compared to other novel sulfonamides. westmont.edu

Beyond its primary therapeutic target, the interaction of Sulfadoxine with transport proteins is also a key area of research. Computational studies have investigated the binding of Sulfadoxine to human serum albumin (HSA), the main drug transporter in blood plasma. researchgate.net Through molecular docking and molecular dynamics simulations, these studies have identified the specific binding site for Sulfadoxine on HSA. researchgate.net

Research Findings:

Binding Site on HSA: Computational analyses, supported by experimental data, have pinpointed that Sulfadoxine binds to Sudlow's Site I, which is located in subdomain IIA of human serum albumin. researchgate.net

Binding Affinity: The binding affinity between Sulfadoxine and HSA at 300 K has been calculated to be moderately strong, with a value of 3.39 × 10⁴ M⁻¹. researchgate.net

Driving Forces: Thermodynamic analysis from these computational studies suggests that hydrophobic interactions are the primary forces driving the formation of the Sulfadoxine-HSA complex. researchgate.net

| Protein Target | Predicted Binding Site | Calculated Binding Affinity (Kₐ) | Primary Interacting Forces | Source |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Sudlow's Site I (Subdomain IIA) | 3.39 × 10⁴ M⁻¹ | Hydrophobic interactions | researchgate.net |

| P. falciparum Dihydropteroate Synthase (DHPS) | p-Aminobenzoic acid (pABA) binding pocket | Data varies across studies | Hydrogen bonding, Hydrophobic interactions | mdpi.comwestmont.edu |

In Silico Prediction of Sulfadoxine Sodium Degradation Pathways and Metabolites

In silico (computer-based) tools are increasingly used to predict the environmental fate and metabolism of pharmaceuticals. uoa.gr These programs use knowledge-based systems and algorithms to forecast the likely degradation products (metabolites or transformation products) of a parent compound under various conditions. lhasalimited.orgnih.gov

Studies on Sulfadoxine have utilized these predictive methods to understand its transformation in aqueous environments. One study employed advanced oxidation processes (AOPs) to degrade Sulfadoxine and used high-resolution mass spectrometry to identify the resulting transformation products (TPs). mdpi.com Complementary in silico tools, such as the ECOSAR (Ecological Structure-Activity Relationships) software, were then used to assess the potential toxicity of these identified TPs. mdpi.com

Another investigation focused on the degradation of Sulfadoxine in seawater, identifying distinct pathways for photodegradation and microbial degradation. xmu.edu.cn This research successfully identified numerous degradation products, proposing plausible molecular structures and transformation pathways based on high-resolution mass spectrometry data. xmu.edu.cn

Research Findings:

Degradation Pathways: Computational and experimental data have identified several key degradation pathways for Sulfadoxine, including hydrolysis, photodegradation, and microbial degradation. xmu.edu.cn The specific transformations involve processes like bond cleavage (particularly of the S-N and S-C bonds), hydroxylation, oxidation, reduction, and methylation. mdpi.comxmu.edu.cnresearchgate.net

Identified Transformation Products: A significant number of TPs have been documented. One study reported 11 distinct TPs from AOPs, nine of which were identified for the first time. mdpi.com Another study in seawater found six hydrolysis products, nine photodegradation products, and eighteen microbial degradation products. xmu.edu.cn

| Degradation Process | Key Chemical Reactions | Number of Identified TPs (Selected Studies) | Source |

|---|---|---|---|

| Heterogeneous Photocatalysis (e.g., UV-A/TiO₂) | Bond cleavage, Hydroxylation, Desulfonation | 11 | mdpi.comresearchgate.net |

| Photodegradation (in seawater) | Bond cleavage, Reduction, Oxidation, Methylation, Hydroxylation | 9 | xmu.edu.cn |

| Microbial Degradation (in seawater) | Bond cleavage, Methylation, Hydroxylation, Oxidation, Reduction | 18 | xmu.edu.cn |

| Hydrolysis (in seawater) | Cleavage of sulfonamide bond | 6 | xmu.edu.cn |

Computational Approaches for Understanding Resistance Mechanisms at the Molecular Level

The effectiveness of Sulfadoxine is threatened by the emergence of drug-resistant strains of P. falciparum. researchgate.net Resistance is primarily linked to specific point mutations in the parasite's dhps gene, which codes for the DHPS enzyme. scirp.orgfrontiersin.org Computational methods are vital for understanding how these mutations affect the enzyme's structure and its interaction with Sulfadoxine. mdpi.com

Research Findings:

Key Mutations: Computational studies have extensively analyzed several key mutations in the Pfdhps gene known to confer resistance. These include changes at codons I431V, A437G, K540E, A581G, and A613S. mdpi.com

Mechanism of Resistance: The primary mechanism of resistance involves mutations that cause steric hindrance, preventing Sulfadoxine from binding effectively to the DHPS active site. nih.gov These mutations can alter the shape and electrostatic properties of the binding pocket, reducing the drug's affinity.

Impact on Enzyme Stability: In silico analyses have shown that these resistance-conferring mutations can lead to a loss of protein function and stability. mdpi.com MD simulations reveal that mutant enzymes often exhibit increased flexibility and conformational changes that destabilize the drug-enzyme complex. mdpi.comnih.gov For example, docking studies have shown that mutations can lead to a less favorable binding affinity for Sulfadoxine. mdpi.com

| Mutation | Computational Method Used | Observed Molecular Effect | Source |

|---|---|---|---|

| A437G | Molecular Docking, MD Simulation | Alters binding pocket, reduces drug affinity. High prevalence observed. | mdpi.com |

| K540E | Molecular Docking, MD Simulation | Significantly impacts drug binding and enzyme stability. | mdpi.com |

| A581G | Molecular Docking, MD Simulation | Contributes to reduced binding energy in combination with other mutations. | mdpi.com |

| A613S/T | Molecular Docking, MD Simulation | Affects protein functionality and drug interaction. | mdpi.com |

| I431V | Molecular Docking, MD Simulation | Contributes to structural changes affecting drug binding. | mdpi.com |

Emerging Research Directions and Future Perspectives for Sulfadoxine Sodium Research

Development of Novel Antifolate Compounds and Strategies Based on Sulfadoxine (B1681781) Sodium Insights

The challenges posed by sulfadoxine resistance have spurred innovation in the design of new antifolate agents. By leveraging the structural and mechanistic understanding of how sulfadoxine interacts with its target and how resistance develops, researchers are creating next-generation compounds designed to be effective against resistant pathogens.

One promising area is the development of entirely new classes of antifolates that target the same pathway but are structurally distinct from sulfadoxine, potentially bypassing existing resistance mutations. mdpi.com Research into compounds like the highly selective dihydrofolate reductase (DHFR) inhibitor P218, which is active against pyrimethamine-resistant strains, showcases this approach. mdpi.com Another novel compound, ZY-19489, which belongs to the triaminopyrimidine group, has demonstrated potent activity against the asexual blood stage of P. falciparum and represents a new chemical scaffold for antimalarial therapy. mdpi.com

Medicinal chemists are also designing hybrid molecules. These compounds combine the pharmacophores of two different drugs into a single molecule. For instance, new hybrids between chloroquine (B1663885) and sulfadoxine have been designed and synthesized, with one prototype showing greater activity than either chloroquine or sulfadoxine alone against chloroquine-resistant P. falciparum. researchgate.net This strategy aims to present a multi-target agent to the parasite, which may reduce the likelihood of resistance developing.

Furthermore, insights into sulfadoxine's limitations have reinforced the strategy of using combination therapies. The development of new antifolate combinations, such as chlorproguanil-dapsone, was a direct response to the need for alternatives to the sulfadoxine-pyrimethamine (B1208122) partnership, particularly against parasites with mutations that confer resistance. researchgate.netnih.gov

Table 1: Examples of Novel Antifolate Compounds and Strategies

| Compound/Strategy | Class/Type | Mechanism/Target | Development Stage/Key Finding |

|---|---|---|---|

| P218 | Dihydrofolate Reductase (DHFR) Inhibitor | Highly selective inhibitor of P. falciparum DHFR, effective against pyrimethamine-resistant strains. mdpi.com | Phase 1b clinical trials. mdpi.com |

| ZY-19489 | Triaminopyrimidine | Potent activity against asexual blood stage of P. falciparum. mdpi.com | First-in-human trials showed good efficacy and safety. mdpi.com |

| Chloroquine-Sulfadoxine Hybrids | Hybrid Compound | Dual-action molecule targeting different parasitic pathways. | A prototype was more active in vitro than both parent drugs against resistant P. falciparum. researchgate.net |

| Chlorproguanil-Dapsone | Antifolate Combination | DHFR and DHPS inhibition. | Developed as an alternative to sulfadoxine-pyrimethamine for resistant infections. researchgate.netnih.gov |

| JPC-2067 | Dihydrotriazine | Inhibits the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. asm.org | Showed potent inhibitory activity against Babesia enzymes in vitro. asm.org |

Advanced Approaches to Mitigate and Overcome Resistance to Sulfadoxine Sodium

Widespread resistance to sulfadoxine is primarily linked to specific point mutations in the parasite's dhps gene, with the level of resistance often correlating with the number of accumulated mutations. uq.edu.auplos.org Advanced research focuses on both circumventing this resistance and slowing its further spread.

A primary strategy is the use of combination therapies, where sulfadoxine-pyrimethamine (SP) is partnered with a drug that has a different mechanism of action. plos.org Studies have shown that combining SP with amodiaquine (B18356) (AQ+SP) or artesunate (B1665782) (ART+SP) can significantly improve efficacy against malaria compared to SP alone. plos.org Notably, in a comparative trial, AQ+SP was found to be significantly more efficacious than SP, CQ+SP, and ART+SP, and also appeared to provide a longer period of post-treatment prophylaxis. plos.org The use of alternative drug combinations, such as dihydroartemisinin-piperaquine (DP), is also being explored as a potential strategy, especially for intermittent preventive treatment in pregnancy (IPTp) in areas with high SP resistance. journalijtdh.com

Molecular surveillance of resistance markers has become a critical tool. By genotyping the dhfr and dhps genes from parasite populations in different regions, researchers can track the prevalence and spread of resistance-conferring mutations. plos.orgfrontiersin.org This information is vital for national malaria control programs to make informed decisions about first-line treatments. For example, the detection of a high prevalence of the pfdhfr/pfdhps quadruple mutant in a region can signal that SP-based therapies will likely fail. frontiersin.org

Another advanced approach involves the investigation of non-essential target inhibitors. This strategy focuses on using "adjuvant" compounds that, while not lethal to the pathogen on their own, can block resistance mechanisms, thereby re-sensitizing the microbe to the primary drug. mdpi.com While still largely in the research phase for antiprotozoals, this concept holds future promise for extending the useful life of drugs like sulfadoxine.

Table 2: Genetic Markers and Mitigation Strategies for Sulfadoxine Resistance

| Resistance Factor | Description | Mitigation Strategy |

|---|---|---|

| DHPS Mutations | Point mutations at codons 436, 437, 540, 581, and 613 of the dihydropteroate (B1496061) synthase (dhps) gene reduce the binding affinity of sulfadoxine. plos.org | Development of novel DHPS inhibitors; Use of combination therapies to target other pathways. researchgate.net |

| DHFR Mutations | Point mutations in the dihydrofolate reductase (dhfr) gene confer resistance to the partner drug pyrimethamine (B1678524), leading to failure of the combination therapy. uq.edu.au | Combination with non-antifolate drugs like amodiaquine or artesunate. plos.org |

| High-level Resistance (Quadruple/Quintuple Mutants) | Parasites with multiple mutations in both dhps and dhfr genes exhibit high-level clinical resistance to SP. nih.govfrontiersin.org | Switching to alternative therapies such as artemisinin-based combination therapies (ACTs) like dihydroartemisinin-piperaquine. journalijtdh.com |

| Drug Pressure | Widespread and prolonged use of SP, including for intermittent preventive treatment, creates selective pressure that favors the survival and spread of resistant parasites. uq.edu.auwho.int | Molecular surveillance to monitor resistance levels; Implementing drug rotation or combination strategies based on local resistance data. frontiersin.orgwho.int |

Environmental Remediation Strategies for this compound Using Advanced Oxidation Processes (AOPs)

The extensive use of pharmaceuticals like sulfadoxine has led to their detection in water sources, raising concerns about environmental contamination and the promotion of antimicrobial resistance. mdpi.comresearchgate.net Advanced Oxidation Processes (AOPs) are a class of water treatment technologies being actively researched for their potential to degrade and mineralize such persistent organic pollutants. mdpi.com

AOPs function by generating highly reactive and non-selective hydroxyl radicals (•OH) that can break down complex organic molecules like sulfadoxine into simpler, less harmful substances, and ultimately to carbon dioxide and water. mdpi.commdpi.com

Comparative studies have evaluated several AOPs for the removal of sulfadoxine from water:

Fenton Reagent (H₂O₂/Fe²⁺): This process generates hydroxyl radicals through the reaction of hydrogen peroxide and ferrous ions. mdpi.com

Hydrogen Peroxide Photolysis (UV-C/H₂O₂): This method uses UV-C light to split hydrogen peroxide molecules into hydroxyl radicals. mdpi.comresearchgate.net

Heterogeneous Photocatalysis (UV-A/TiO₂): This technique employs a semiconductor catalyst, typically titanium dioxide (TiO₂), which, upon activation by UV-A light, generates hydroxyl radicals on its surface. mdpi.comkab.ac.ug

Research indicates that heterogeneous photocatalysis with UV-A/TiO₂ is a particularly promising method. One study found it to be the most effective of the three, achieving 100% degradation of sulfadoxine and 77% mineralization under optimized conditions. mdpi.comresearchgate.netkab.ac.ug The efficiency of this process is influenced by parameters such as the concentration of the TiO₂ catalyst, the intensity of the UV radiation, and the pH of the water. mdpi.com

A critical aspect of AOP research is the identification of transformation products (TPs). While AOPs can effectively remove the parent compound, the intermediate by-products formed during degradation may sometimes be more toxic than the original substance. mdpi.comresearchgate.net High-resolution mass spectrometry has been used to identify numerous TPs of sulfadoxine generated during photocatalysis, and ongoing research aims to understand their formation mechanisms and assess their ecotoxicity to ensure a holistic and safe water treatment solution. mdpi.comresearchgate.net

Table 3: Comparison of Advanced Oxidation Processes for Sulfadoxine Remediation

| AOP Method | Oxidizing Species | Key Findings | Degradation Efficiency | Mineralization Efficiency |

|---|---|---|---|---|

| Fenton Reagent (H₂O₂/Fe²⁺) | Hydroxyl Radicals (•OH) | Generates radicals via catalytic reaction between Fe²⁺ and H₂O₂. mdpi.com | Moderate | Moderate |